2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyrimidine sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes dichloro, dimethoxy, triazolo, and pyrimidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide involves multiple steps. One common method starts with the preparation of 2-chloro-4-amino-5-methoxypyrimidine, which is then reacted with N-ethoxycarbonyl isothiocyanate, followed by cyclization with hydroxylamine hydrochloride and methoxylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, as an ALS inhibitor, it disrupts the biosynthesis of branched-chain amino acids in plants, leading to their death. In cancer research, it acts as a CDK2 inhibitor, interfering with cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide.
Other Triazolopyrimidine Derivatives: Compounds with similar triazolo and pyrimidine structures.
Uniqueness
2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide is unique due to its specific combination of dichloro and dimethoxy groups, which confer distinct chemical properties and biological activities. Its dual role as an ALS and CDK2 inhibitor highlights its versatility and potential in both agricultural and medical applications .
Properties
Molecular Formula |
C13H11Cl2N5O4S |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-23-9-6-16-13(24-2)20-11(9)17-12(18-20)19-25(21,22)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,18,19) |
InChI Key |
DDVCWCDIZDYDEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.